molecular formula C14H12BrF2NO2 B5110659 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol

2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No. B5110659
M. Wt: 344.15 g/mol
InChI Key: BPZFMVYKPPGNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol, also known as BDF-589, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the class of compounds known as phenols and has a molecular weight of 433.26 g/mol.

Mechanism of Action

The exact mechanism of action of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for degrading proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. One area of research could focus on identifying the specific proteins that are targeted by the compound. This could help to shed light on its mechanism of action and potentially lead to the development of more effective anticancer agents. Another area of research could focus on developing new synthesis methods for 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol that are more efficient or environmentally friendly. Overall, the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has the potential to lead to new insights into the treatment of cancer and other diseases.

Synthesis Methods

2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dibromo-6-methoxyphenol with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with 3,4-difluoroaniline in the presence of a palladium catalyst to form the final product, 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol.

Scientific Research Applications

2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2/c1-20-13-5-8(4-10(15)14(13)19)7-18-9-2-3-11(16)12(17)6-9/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFMVYKPPGNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol

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